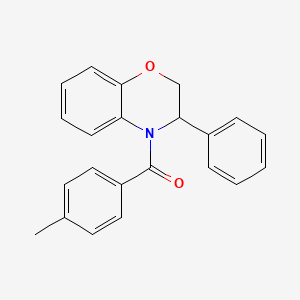![molecular formula C19H20N4O3 B2495105 3-(2,5-dimethylbenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899997-50-3](/img/structure/B2495105.png)
3-(2,5-dimethylbenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related purine derivatives often involves multi-step chemical reactions, starting from nucleoside precursors or purine bases modified through various chemical transformations. For example, novel fused [1,2,3]triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives have been synthesized for their anticancer properties, employing bromo-substituted purine diones and arylazides in a one-vessel synthesis approach (E. Ramya Sucharitha et al., 2021). Another approach involves the unexpected rearrangement and ring contraction of dihydropyrimido[6,1-b][1,5,3]dioxazepine diones derived from nucleoside precursors, showcasing the synthesis flexibility and structural diversity achievable (Adam Mieczkowski et al., 2016).
Molecular Structure Analysis
Molecular structure analysis of purine derivatives often utilizes NMR spectroscopy and single-crystal X-ray structural analysis, revealing intricate details of the compound's framework. For instance, the synthesis of 6H-oxazolo[3,2-f]pyrimidine-5,7-dione scaffolds involved structural confirmation through these analytical methods, highlighting the compound's potential as low molecular weight compounds suitable for medicinal chemistry optimization programs (Adam Mieczkowski et al., 2016).
Applications De Recherche Scientifique
Synthesis and Anticancer Activity
Research has shown that purine derivatives can be synthesized with various substitutions to evaluate their anticancer, anti-HIV-1, and antimicrobial activities. For example, a study described the synthesis of new triazino and triazolo purine derivatives, with some compounds exhibiting considerable anticancer activity against melanoma MALME-3M, non-small lung cancer HOP-92, and breast cancer T-47D. These findings highlight the potential of purine derivatives in cancer therapy (Ashour et al., 2012).
Antiviral and Antimicrobial Applications
Further research into guanosine analogues within the thiazolo purine ring system has demonstrated potential antiviral activities. Compounds synthesized from these frameworks were evaluated for their effectiveness against various viruses, suggesting the utility of purine derivatives in developing new antiviral agents (Kini et al., 1991).
Pharmaceutical Applications
The exploration of purine analogues extends into pharmaceutical applications, where modifications to the purine scaffold have led to the development of compounds with potential psychotropic activity. This includes the design of 8-aminoalkyl derivatives of purine-2,6-dione with varying substituents, showing affinity for serotonin receptors and exhibiting antidepressant and anxiolytic properties (Chłoń-Rzepa et al., 2013).
Chemical Synthesis and Structural Analysis
On a more fundamental level, studies have focused on the synthesis and structural analysis of purine derivatives, including the interaction of purine analogues with metal ions in aqueous media. This research provides valuable insights into the chemical properties and potential industrial applications of purine compounds in catalysis and material science (Maldonado et al., 2009).
Propriétés
IUPAC Name |
2-[(2,5-dimethylphenyl)methyl]-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-10-6-7-11(2)14(8-10)9-22-17(24)15-16(21(5)19(22)25)20-18-23(15)12(3)13(4)26-18/h6-8H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMHJSYSXYMVIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)C3=C(N=C4N3C(=C(O4)C)C)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16810801 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

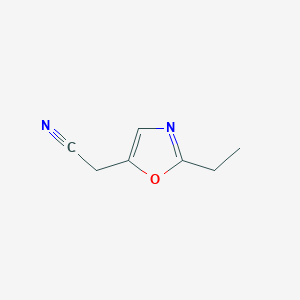
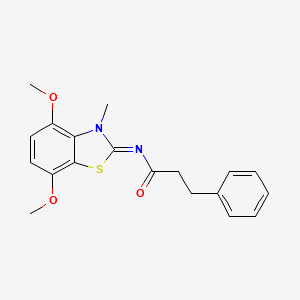
![4-benzoyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2495029.png)
![(E)-3-[3-[4-[(4-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide](/img/structure/B2495030.png)
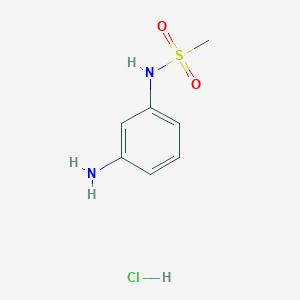
![N-(2-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2495032.png)
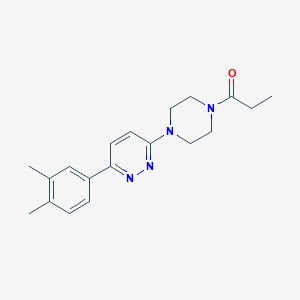
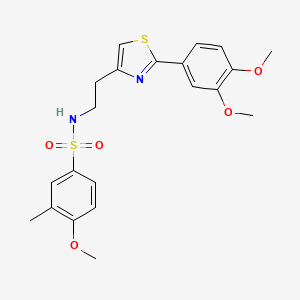

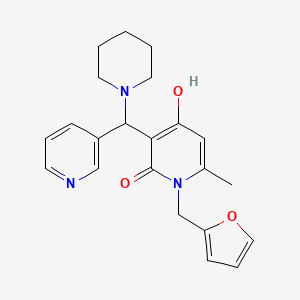
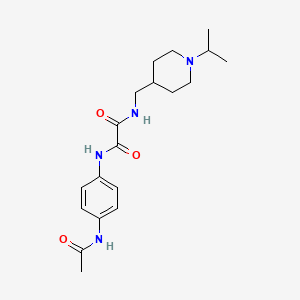
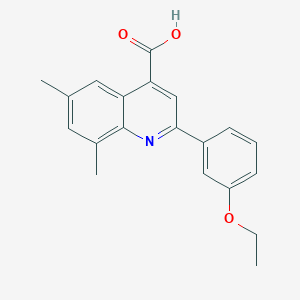
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2495044.png)
